N,N'-Bis(acryloylaminomethyl)urea N,N'-Bis(acryloylaminomethyl)urea
Brand Name: Vulcanchem
CAS No.: 15268-16-3
VCID: VC0100182
InChI: InChI=1S/C9H14N4O3/c1-3-7(14)10-5-12-9(16)13-6-11-8(15)4-2/h3-4H,1-2,5-6H2,(H,10,14)(H,11,15)(H2,12,13,16)
SMILES: C=CC(=O)NCNC(=O)NCNC(=O)C=C
Molecular Formula: C9H14N4O3
Molecular Weight: 226.236

N,N'-Bis(acryloylaminomethyl)urea

CAS No.: 15268-16-3

Cat. No.: VC0100182

Molecular Formula: C9H14N4O3

Molecular Weight: 226.236

* For research use only. Not for human or veterinary use.

N,N'-Bis(acryloylaminomethyl)urea - 15268-16-3

Specification

CAS No. 15268-16-3
Molecular Formula C9H14N4O3
Molecular Weight 226.236
IUPAC Name N-[[(prop-2-enoylamino)methylcarbamoylamino]methyl]prop-2-enamide
Standard InChI InChI=1S/C9H14N4O3/c1-3-7(14)10-5-12-9(16)13-6-11-8(15)4-2/h3-4H,1-2,5-6H2,(H,10,14)(H,11,15)(H2,12,13,16)
Standard InChI Key ZHGKSMTYTPKRFX-UHFFFAOYSA-N
SMILES C=CC(=O)NCNC(=O)NCNC(=O)C=C

Introduction

Chemical Structure and Properties

Molecular Structure

N,N'-Bis(acryloylaminomethyl)urea (CAS: 15268-16-3) is characterized by a central urea moiety connected to two acrylamide functional groups through methylene bridges. The compound's structure can be described as consisting of a urea group linked to two acrylamide functionalities, which can participate in free radical polymerization reactions. This molecular arrangement is crucial for its reactivity and applications.

The structure features multiple key components:

  • A central urea group (-NH-CO-NH-)

  • Two methylene linkers (-CH2-)

  • Two acrylamide groups with reactive vinyl termini (CH2=CH-CO-NH-)

Physical and Chemical Properties

N,N'-Bis(acryloylaminomethyl)urea possesses several distinctive physical and chemical properties that determine its behavior in various applications:

PropertyCharacteristic
Physical AppearanceWhite to off-white solid
Molecular FormulaC9H14N4O3
SolubilitySoluble in polar organic solvents
Reactive GroupsTerminal vinyl groups capable of polymerization
Key FunctionalityCross-linking ability via vinyl groups
Structural FeaturesMultiple hydrogen bonding sites

Reactivity Profile

The reactivity of N,N'-Bis(acryloylaminomethyl)urea is primarily governed by its acrylamide functionalities, which can undergo several important reaction types:

  • Free radical polymerization through the terminal vinyl groups

  • Michael addition reactions with nucleophiles, allowing for functionalization and modification of polymer backbones

  • Cross-linking reactions to form three-dimensional polymer networks

  • Hydrogen bonding interactions through the urea and amide groups

These reaction capabilities make the compound particularly valuable in polymer chemistry applications where controlled reactivity and structural diversity are desired.

Synthesis Approaches

General Synthesis Methods

The synthesis of N,N'-Bis(acryloylaminomethyl)urea typically involves the reaction of appropriate precursors to form the central urea structure with the flanking acrylamide groups. While specific synthetic routes may vary, they generally focus on creating the appropriate linkages between the urea core and the acrylamide functionalities.

Recent advancements in urea chemistry have explored more sustainable approaches to synthesizing urea derivatives. For instance, electrochemical methods have been developed for basic urea synthesis that consume less energy and emit fewer greenhouse gases compared to traditional methods . Similar principles could potentially be applied to the synthesis of more complex urea derivatives like N,N'-Bis(acryloylaminomethyl)urea.

Synthetic Challenges

The synthesis of N,N'-Bis(acryloylaminomethyl)urea presents several challenges:

  • Controlling the regioselectivity of reactions to ensure proper attachment of acrylamide groups

  • Preventing premature polymerization of the reactive vinyl groups during synthesis

  • Purification of the final product from reaction intermediates and byproducts

  • Scaling up laboratory procedures for commercial production

Addressing these challenges requires careful selection of reaction conditions, catalysts, and purification techniques to ensure high yields and product purity.

Applications in Polymer Chemistry

Cross-linking Applications

One of the primary applications of N,N'-Bis(acryloylaminomethyl)urea is as a cross-linking agent in polymer systems. The presence of two reactive vinyl groups allows the compound to form bridges between polymer chains, creating three-dimensional networks with enhanced mechanical properties. This cross-linking capability is particularly valuable in:

  • Hydrogel formation for controlled drug delivery systems

  • Structural materials requiring enhanced mechanical strength

  • Specialty coatings with tailored properties

  • Adhesive systems with controlled curing profiles

Comparison with Other Cross-linkers

N,N'-Bis(acryloylaminomethyl)urea can be compared with other common cross-linking agents to highlight its unique properties:

Cross-linking AgentStructureKey AdvantagesPrimary Applications
N,N'-Bis(acryloylaminomethyl)ureaUrea core with two acrylamide groupsMultiple hydrogen bonding sites, versatile reactivitySpecialized polymer networks
N,N'-Methylene-bis-acrylamideTwo acrylamide groups linked by methylene bridgeWidely available, enhances mechanical strengthPolyacrylamide gels, biomedical applications
N,N-DiethylacrylamideSingle acrylamide group with diethyl substitutionLower toxicity, temperature-responsive propertiesHydrogels for biomedical applications

Polymerization Behavior

In polymerization reactions, N,N'-Bis(acryloylaminomethyl)urea exhibits several important behaviors:

  • It can participate in free radical polymerization through its vinyl groups

  • The bifunctional nature allows for the formation of cross-linked networks rather than linear polymers

  • The spacing between reactive groups influences the physical properties of the resulting materials

  • The urea core provides additional hydrogen bonding capabilities that affect polymer morphology and properties

Comparative Analysis with Related Compounds

Structural Relatives

Several compounds share structural or functional similarities with N,N'-Bis(acryloylaminomethyl)urea:

CompoundStructural RelationshipDistinctive FeaturesApplications
N,N'-Bis(acryloylaminomethyl)ureaReference compoundUrea core with two acrylamide groups via methylene bridgesPolymer cross-linking, potential medicinal applications
N,N'-DiphenylureaShares urea core structureAromatic substituents instead of acrylamide groupsDrug discovery, biological activity against cancer cells
Simple urea (CO(NH2)2)Basic urea structureSimpler structure, high nitrogen content (46%)Agricultural fertilizer, soil amendment

Functional Comparisons

The functional properties of these related compounds reveal important distinctions:

  • While simple urea serves primarily as a nitrogen source in agricultural applications, N,N'-Bis(acryloylaminomethyl)urea's primary value lies in its reactive functional groups.

  • Simple urea requires enzymatic conversion by urease to make its nitrogen available to plants , whereas N,N'-Bis(acryloylaminomethyl)urea's functionality is centered on its polymerizable groups.

  • Bis-aryl urea compounds demonstrate biological activities through specific interactions with cellular components , which may inform investigations into potential biological activities of N,N'-Bis(acryloylaminomethyl)urea.

Influence of Environmental Factors

Stability Considerations

The stability of N,N'-Bis(acryloylaminomethyl)urea under various environmental conditions is an important consideration for both storage and application:

  • Temperature effects: High temperatures may promote unwanted polymerization

  • pH sensitivity: Extreme pH conditions might affect the stability of the urea core

  • Light exposure: UV radiation could initiate polymerization of the acrylamide groups

  • Moisture effects: Humidity might affect the compound's physical state and reactivity

Environmental Interactions

Studies on urea compounds have shown that environmental factors can significantly impact their behavior. For example, research on urea-N effects on soil microorganisms demonstrated that different nitrogen levels affected both bacterial population growth and indoleacetic acid (IAA) production . In that study, high levels of urea-N increased bacterial population but reduced IAA production, suggesting complex interactions between nitrogen compounds and biological systems .

While this research focused on simple urea rather than N,N'-Bis(acryloylaminomethyl)urea specifically, it highlights the importance of considering environmental interactions when working with urea-derived compounds.

Research Gaps and Future Directions

Current Research Limitations

Despite its potential applications, several research gaps exist in our understanding of N,N'-Bis(acryloylaminomethyl)urea:

  • Limited published studies on its synthesis optimization and scalability

  • Insufficient data on its biological safety profile

  • Incomplete characterization of structure-property relationships in polymer applications

  • Limited exploration of potential biological activities

Future Research Opportunities

These research gaps present several promising directions for future investigations:

  • Development of improved, environmentally friendly synthesis methods, potentially building on advances in electrochemical urea synthesis

  • Comprehensive evaluation of biocompatibility and potential biological activities

  • Exploration of structure-property relationships in various polymer systems

  • Investigation of potential applications in drug delivery and biomedical engineering

  • Computational modeling of polymerization behavior and cross-linking mechanisms

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